((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Overview
Description
Aracytidine 5’-monophosphate, also known as cytosine arabinoside 5’-phosphate, is a pyrimidine ribonucleoside monophosphate. It is a derivative of cytosine arabinoside, a compound widely used in chemotherapy for treating certain types of leukemia. Aracytidine 5’-monophosphate is a crucial intermediate in the synthesis of various nucleotide analogs and has significant applications in medical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aracytidine 5’-monophosphate typically involves the phosphorylation of cytosine arabinoside. One common method includes the reaction of cytidine with phosphorus oxychloride or other phosphating agents at temperatures ranging from -15°C to -5°C under normal pressure. The reaction is quenched with ice water, followed by hydrolysis at 0-5°C. The product is then extracted with an alkyl halide, and the organic phase is separated and distilled to recover the extracting agent and organic solvent. The aqueous phase is neutralized to pH 3-4, cooled to crystallize, and the product is refined and dried .
Industrial Production Methods: In industrial settings, the production of aracytidine 5’-monophosphate can be enhanced using biocatalysis. For instance, a dual-enzyme cascade system involving uridine-cytidine kinase and acetate kinase immobilized on functionalized sepharose has been developed. This method offers advantages such as low adenosine triphosphate consumption, reduced side reactions, and improved enzyme reusability .
Chemical Reactions Analysis
Types of Reactions: Aracytidine 5’-monophosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to higher phosphorylated forms like cytidine diphosphate and cytidine triphosphate.
Hydrolysis: Breakdown into cytosine arabinoside and inorganic phosphate.
Substitution: Reactions with nucleophiles to form different nucleotide analogs.
Common Reagents and Conditions:
Phosphorylation: Typically involves adenosine triphosphate or guanosine triphosphate as phosphate donors.
Hydrolysis: Conducted under acidic or enzymatic conditions.
Substitution: Requires nucleophilic agents under controlled pH and temperature conditions.
Major Products:
- Cytidine diphosphate
- Cytidine triphosphate
- Various nucleotide analogs
Scientific Research Applications
Aracytidine 5’-monophosphate has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of nucleotide analogs.
- Biology: Plays a role in studying nucleotide metabolism and enzyme kinetics.
- Medicine: Utilized in the development of antiviral and anticancer drugs.
- Industry: Employed in the production of biochemical drugs and as a nutritional supplement .
Mechanism of Action
Aracytidine 5’-monophosphate exerts its effects primarily through its conversion to cytosine arabinoside triphosphate, which inhibits DNA synthesis. This inhibition occurs by incorporating into the DNA strand during replication, leading to chain termination. The compound targets DNA polymerase and other enzymes involved in DNA synthesis, thereby disrupting the proliferation of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
- Cytidine 5’-monophosphate
- Cytidine diphosphate
- Cytidine triphosphate
Comparison: Aracytidine 5’-monophosphate is unique due to its arabinose sugar moiety, which distinguishes it from other cytidine derivatives that contain ribose. This structural difference imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered interaction with cellular enzymes. These characteristics make aracytidine 5’-monophosphate particularly effective in therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-CCXZUQQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221012 | |
Record name | Ara-5'-CMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7075-11-8 | |
Record name | Ara-5'-CMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aracytidine 5'-monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ara-5'-CMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytosine beta -D-arabinofuranoside 5'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYTARABINE 5'-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73692GHI4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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